molecular formula C13H17ClN2O2 B2655876 Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate CAS No. 870689-19-3

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate

Cat. No.: B2655876
CAS No.: 870689-19-3
M. Wt: 268.74
InChI Key: BYBRMMUKXHIMAR-UHFFFAOYSA-N
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Description

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It is a solid substance that is typically stored at 4°C . This compound is of interest due to its unique structure, which includes an azetidine ring and a chloropyridine moiety, making it a valuable intermediate in various chemical syntheses.

Comparison with Similar Compounds

Tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-(6-chloropyridin-3-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c1-13(2,3)18-12(17)16-7-10(8-16)9-4-5-11(14)15-6-9/h4-6,10H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBRMMUKXHIMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a de-gassed suspension of zinc powder (912 mg, 14 mmol) in DMA (2.3 mL) was added drop-wise a solution of chlorotrimethylsilane and 1,2-dibromoethane (0.1 mL, 7:5 v/v ratio) and the resultant mixture was stirred at room temperature for 15 minutes. To this mixture was then added dropwise to a solution of 3-iodoazetidine-1-carboxylic acid tert-butyl ester (3.2 g, 11.3 mmol) in DMA (8.0 mL) and the resultant mixture was stirred at room temperature for 15 minutes. In a separate flask, PdCl2(dppf)2.DCM (196 mg, 0.24 mmol) and then copper iodide (92 mg, 0.48 mmol) were added to a degassed solution of 2-chloro-4-iodopyridine in DMA (20 mL). After allowing to age for 30 minutes, the zinc suspension above was added to the iodopyridine solution and the reaction mixture was allowed to stir at room temperature for 2 hours. The resultant mixture was quenched by adding saturated ammonium chloride solution and was then extracted with TBME (×2). The combined organic washings were dried over anhydrous sodium sulfate, filtered and concentrated under reduced pressure. The residue was purified by silica gel flash chromatography (0-25% ethyl acetate in cyclohexane) to afford the title compound as a white solid (1.2 g, 56%). LCMS (Method F): RT=3.71 min, m/z: 414 [M+H+].
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2.3 mL
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912 mg
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0.1 mL
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resultant mixture
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3.2 g
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8 mL
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resultant mixture
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196 mg
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20 mL
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92 mg
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Yield
56%

Synthesis routes and methods II

Procedure details

A 250-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser was charged with zinc (2.54 g, 38.9 mmol), DMF (32 mL), and dibromomethane (736 mg, 4.24 mmol). After stirring at 70° C. for 10 min, the reaction mixture was cooled to room temperature, and chlorotrimethylsilane (423 mg, 3.89 mmol) was added. The resulting mixture was stirred at room temperature for 30 min, and a solution of 1-(tert-butoxycarbonyl)-3-iodoazetidine (9.31 g, 38.9 mmol) in DMF (32 mL) was added. After stirring at 40° C. for 1 h, a solution of 2-chloro-4-iodo-pyridine (10.0 g, 35.3 mmol) in DMF (16 mL) was added, followed by a solution of (dibenzylideneacetone)dipalladium(0) (1.62 g, 1.77 mmol) and tri(2-furyl)-phosphine (820 mg, 3.53 mmol) in DMF (16 mL). After stirring at 70° C. for 16, the reaction mixture was partitioned between saturated aqueous ammonium chloride (200 mL) and diethyl ether (200 mL). The layers were separated, and the aqueous phase was extracted with diethyl ether (200 mL). The organic extracts were combined, dried over sodium sulfate and filtered. The filtrate was concentrated under reduced pressure. The resulting residue was purified by column chromatography to afford a 54% yield (5.42 g) of 117a as a yellow oil: 1H NMR (500 MHz, CDCl3) δ 8.29 (d, 1H, J=2.5 Hz), 7.70 (dd, 1H, J=8.5, 2.5 Hz), 7.35 (d, 1H, J=8.5 Hz), 4.37 (t, 2H, J=8.5 Hz), 3.91 (dd, 2H, J=8.5, 4.5 Hz), 3.73 (m, 1H), 1.46 (s, 9H); MS (ESI+) m/z 269.0 (M+H).
Quantity
736 mg
Type
reactant
Reaction Step One
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Quantity
2.54 g
Type
catalyst
Reaction Step One
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Quantity
32 mL
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solvent
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423 mg
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reactant
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9.31 g
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reactant
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32 mL
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solvent
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10 g
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reactant
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16 mL
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[Compound]
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(dibenzylideneacetone)dipalladium(0)
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1.62 g
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reactant
Reaction Step Five
Quantity
820 mg
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reactant
Reaction Step Six
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Quantity
16 mL
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solvent
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Yield
54%

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